molecular formula C13H14O3 B569492 3,4-Dihydro-7-methoxy-1-naphthol Acetate CAS No. 20176-04-9

3,4-Dihydro-7-methoxy-1-naphthol Acetate

Cat. No.: B569492
CAS No.: 20176-04-9
M. Wt: 218.252
InChI Key: KSVXRGHHDISSGO-UHFFFAOYSA-N
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Description

Structural Significance within Naphthalene (B1677914) and Dihydronaphthalene Derivatives

The structural core of 3,4-Dihydro-7-methoxy-1-naphthol Acetate (B1210297), the dihydronaphthalene system, is a recurring motif in a wide array of natural products, functional materials, and biologically active compounds. rsc.org Aryldihydronaphthalenes (ADHNs) and their derivatives are crucial synthetic intermediates, enabling the rapid assembly of more complex structures like aryltetralins and arylnaphthalenes. rsc.org The partially saturated ring allows for stereoselective transformations, a feature highly sought after in modern asymmetric synthesis.

The tetralone framework, from which this compound is derived, is a prominent scaffold in medicinal chemistry. researchgate.netnih.gov Tetralones serve as key intermediates in the synthesis of a variety of pharmacologically important molecules, including antidepressants and steroid estrogens. nih.govnih.gov The presence of the methoxy (B1213986) group on the aromatic ring influences the electronic properties of the molecule and can direct further chemical modifications. researchgate.net

Historical Context of Related Methoxy-Substituted Naphthol Synthesis

The synthesis of naphthalene derivatives has a rich history, evolving from early reliance on coal tar as a primary source to sophisticated, regioselective synthetic methods. nih.gov The development of synthetic routes to substituted naphthols and their hydrogenated counterparts, like tetralones, has been a significant focus of research. Early methods often involved multi-step sequences with challenging purification processes. For instance, the synthesis of (7-methoxy-1-naphthyl)acetonitrile, a related structure, has been approached from 7-methoxy-1-tetralone (B20472), but historical methods were often low-yielding or required harsh reagents not suitable for industrial-scale production. rsc.orgchemicalbook.com

The synthesis of the precursor, 7-methoxy-1-tetralone, can be achieved through a sequence involving the acylation of anisole with succinic anhydride (B1165640), followed by reduction and cyclization. nih.gov Over the years, research has focused on improving the efficiency and reproducibility of these syntheses. The development of new catalysts and reaction conditions has been paramount in making these valuable intermediates more accessible. For example, the synthesis of various methoxy and hydroxy-containing tetralones has been refined through directed metallation procedures, offering a general route to these highly functionalized building blocks. frontiersin.org

Current Research Trajectories and Academic Relevance

Current research involving 3,4-Dihydro-7-methoxy-1-naphthol Acetate and related structures is largely centered on their application in asymmetric synthesis and the development of novel therapeutic agents. A notable application of this specific acetate is its use in the enantioselective formation of 2-Acetoxy-1-tetralones with the aid of a chiral supporting electrolyte. chemicalbook.com This highlights its role in creating stereochemically defined molecules, which is critical in drug discovery.

The broader class of dihydronaphthalene derivatives is the subject of intense investigation. Recent advancements include the development of novel catalytic methods for their synthesis, such as intramolecular Heck reactions and Lewis acid-catalyzed cascade cyclizations. nih.gov These new synthetic strategies provide access to a diverse range of functionalized dihydronaphthalenes. Furthermore, certain dihydronaphthalene derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism relevant to cancer chemotherapy. nih.gov The ongoing exploration of asymmetric organocatalysis continues to provide new avenues for the enantioselective synthesis of complex molecules derived from dihydronaphthalene scaffolds. rsc.org

Detailed Research Findings

While specific spectroscopic data for this compound is not widely published in peer-reviewed literature, the analysis of closely related structures provides valuable insight into its characteristics. The following table presents representative NMR data for a structurally similar dihydronaphthalene derivative.

Representative NMR Spectroscopic Data Below is a table with representative ¹H and ¹³C NMR data for a related dihydronaphthalene compound. Chemical shifts (δ) are reported in ppm.

¹H NMR ¹³C NMR
Chemical Shift (ppm) Integration, Multiplicity, Coupling Constant (J in Hz)
7.651H, d, J = 8.8
7.581H, d, J = 8.4
7.501H, s
7.251H, d, J = 7.9
7.121H, m
7.081H, dd, J = 8.8, 2.5
5.951H, s
4.062H, t, J = 6.7
2.702H, t, J = 3.6
2.053H, s
1.654H, m
1.384H, m
Data is for a representative related compound and serves for illustrative purposes. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7-methoxy-3,4-dihydronaphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVXRGHHDISSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CCCC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dihydro 7 Methoxy 1 Naphthol Acetate and Its Direct Precursors

Strategies for the Dihydronaphthalene Core Formation

The formation of the bicyclic dihydronaphthalene skeleton is a critical phase in the synthesis. This is primarily achieved through intramolecular cyclization reactions that build the second ring onto a pre-existing benzene ring.

Intramolecular cyclization is a powerful method for constructing the tetralone ring system, which is a common precursor to dihydronaphthols. A prevalent strategy is the Friedel-Crafts acylation, where a suitably substituted benzene derivative with a carboxylic acid or acyl halide side chain is treated with a strong acid to induce ring closure.

For instance, the synthesis of 7-methoxy-1-tetralone (B20472) can be accomplished by the cyclization of γ-(p-anisyl)butyric acid using polyphosphoric acid (PPA). This reaction proceeds by forming an acylium ion which then attacks the electron-rich aromatic ring ortho to the activating methoxy (B1213986) group.

Alternative modern approaches have also been developed. One such method involves a Heck reaction followed by cyclization. tandfonline.com For example, 3-methoxybenzyl chloride can be reacted with ethyl acrylate in the presence of a palladium catalyst to form regioisomers of ethyl 4-(3-methoxyphenyl)butenoate. This intermediate is then reduced, hydrolyzed to the corresponding carboxylic acid, and finally cyclized using a reagent like polyphosphoric ester (PPE) to yield 7-methoxy-1-tetralone alongside a smaller amount of the 5-methoxy isomer. tandfonline.com

Electrophilic cyclization of aryl-tethered alkynes provides another route. nih.gov Reagents such as iodine or N-bromosuccinimide (NBS) can induce the cyclization of an alkyne onto an arene to form the dihydronaphthalene ring system, incorporating a halogen that can be removed or used for further functionalization. nih.gov

The table below summarizes various acid-catalyzed cyclization methods.

Catalyst Type Example Key Features
Brønsted AcidTrifluoroacetic acid (TfOH)Can promote domino ring-opening cyclization of donor-acceptor cyclopropanes with 2-naphthols to form fused ring systems. frontiersin.org
Lewis AcidBoron trifluoride diethyl etherateEffective in promoting the cyclization of benzhydrol derivatives to form the dihydronaphthalene skeleton. nih.gov
Solid AcidPolyphosphoric Acid (PPA)Commonly used for intramolecular Friedel-Crafts acylation of carboxylic acids to form tetralones.

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool in organic synthesis for the formation of cyclic compounds, including those with a dihydronaphthalene core. wikipedia.orgmedwinpublishers.com This reaction typically involves an intramolecular metathesis of a substrate containing two terminal alkenes, catalyzed by metal alkylidene complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) or molybdenum. nih.gov The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene. wikipedia.orgorganic-chemistry.org

To synthesize a dihydronaphthalene skeleton via RCM, a starting material containing a styrene moiety and a tethered terminal alkene is required. The intramolecular reaction between these two olefin groups closes the ring. The efficiency and E/Z selectivity of the resulting cycloalkene can depend on factors like the catalyst used, reaction conditions, and the inherent strain of the ring being formed. organic-chemistry.org While RCM is widely used for rings of various sizes, its application to form the specific six-membered ring of the dihydronaphthalene system is a standard transformation. nih.govthieme-connect.com

The key advantages of RCM include its high functional group tolerance and its ability to be performed under relatively mild conditions, making it a valuable alternative to traditional cyclization methods. medwinpublishers.com

Installation and Modification of the Methoxy Group

The methoxy group is a crucial substituent that directs the regiochemistry of the cyclization reaction and is a defining feature of the final compound. Its introduction is a key strategic consideration.

In many synthetic routes leading to 7-methoxy-1-tetralone, the methoxy group is already present on the aromatic starting material. For example, anisole or o-methoxytoluene can serve as the initial building block. prepchem.com However, if the synthesis starts with a non-methoxylated naphthalene (B1677914) or naphthol derivative, the methoxy group can be introduced via electrophilic aromatic substitution or nucleophilic substitution.

The methoxy group is a strongly activating, ortho-, para-directing substituent in electrophilic aromatic substitution. wikipedia.org If one were to perform an electrophilic substitution on 2-methoxynaphthalene, the incoming electrophile would primarily be directed to the C1 and C6 positions. The precise ratio of products can be influenced by reaction conditions such as the solvent and temperature. For instance, in Friedel-Crafts acylation of 2-methoxynaphthalene, solvent changes can shift the major product from the 3-acetyl to the 6-acetyl derivative, highlighting the subtle factors that control regioselectivity. stackexchange.com The steric bulk of the catalyst-reagent complex can also play a role, potentially favoring substitution at the less hindered para position (C6). stackexchange.comechemi.com

Alternatively, a hydroxyl group on the naphthalene ring can be converted to a methoxy group. This is often achieved through Williamson ether synthesis, where a naphthol is deprotonated with a base to form a naphthoxide, which then acts as a nucleophile to displace a halide from a methylating agent like methyl iodide or dimethyl sulfate. wikipedia.org

Functional group interconversion refers to the transformation of one functional group into another. fiveable.memit.edu In the context of synthesizing 3,4-Dihydro-7-methoxy-1-naphthol Acetate (B1210297), the most relevant interconversion is the formation of the methoxy ether from a precursor functional group, typically a hydroxyl group.

As mentioned, the Williamson ether synthesis is a classic and effective method for this transformation. The table below outlines the typical reagents for this conversion.

Starting Material Reagents Product Reaction Type
7-Hydroxy-1-tetralone1. Base (e.g., NaH, K₂CO₃) 2. Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄)7-Methoxy-1-tetraloneWilliamson Ether Synthesis

While the aryl methoxy group is generally stable, under harsh acidic conditions (e.g., HBr), it can be cleaved to regenerate the corresponding phenol (a naphthol in this case). This reaction is a functional group interconversion that is typically avoided during the synthesis of the target compound but can be used for demethylation if required.

Acetylation and Esterification Reactions of Naphthols

The final step in the synthesis of 3,4-Dihydro-7-methoxy-1-naphthol Acetate is the acetylation of its direct precursor, 3,4-Dihydro-7-methoxy-1-naphthol. This transformation is a standard esterification reaction.

Acetylation of naphthols can be achieved using various acetylating agents under different catalytic conditions. Acetic anhydride (B1165640) is a commonly used reagent, often in the presence of a base (like pyridine or triethylamine) or an acid catalyst. More environmentally friendly and reusable catalysts have also been developed. For example, Ni/SiO₂ has been shown to effectively catalyze the acetylation of naphthols with acetic anhydride under mild, liquid-phase conditions, affording aromatic esters with high selectivity. Another approach utilizes nickel nitrate as a homogeneous catalyst for the acetylation of 2-naphthol, with acetic acid being an effective acetylating reagent in this system. sciencepublishinggroup.com

A novel process for acetylation involves reacting the naphthol with vinyl acetate. google.com This method can be performed at relatively low temperatures (20°C to 70°C) and avoids the strongly acidic conditions required by some other methods. google.com The reaction is often facilitated by first treating the naphthol with a base to increase the nucleophilicity of the hydroxyl group. google.com

The following table summarizes different conditions for the acetylation of naphthols.

Acetylating Agent Catalyst/Conditions Key Advantages Reference
Acetic Anhydride10% Ni/SiO₂Eco-friendly, reusable catalyst, 100% selectivity.
Acetic AcidNickel NitrateEnvironmentally friendly, no additional additives required. sciencepublishinggroup.com sciencepublishinggroup.com
Acetic AnhydrideCalcinated Egg Shell (CES)Green chemistry approach using a heterogeneous catalyst in an aqueous medium. researchgate.net researchgate.net
Vinyl AcetateBase treatment, 20-70°CLower reaction temperature, less acidic environment. google.com google.com

Direct Acetylation Protocols Using Acetic Anhydride

The direct acetylation of 1-naphthol derivatives is a common and effective method for the synthesis of the corresponding acetate esters. Acetic anhydride is a frequently employed acetylating agent in these reactions. google.compraxilabs.com The process of acetylation introduces an acetyl functional group into a compound. praxilabs.com

In a typical procedure, the hydroxyl group of the naphthol derivative acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride. This reaction is often carried out in the presence of a base or catalyst to facilitate the reaction. For instance, the acetylation of β-naphthol with acetic anhydride is conducted in an alkaline medium. praxilabs.com The reaction can also proceed under solvent- and catalyst-free conditions at elevated temperatures, offering a greener alternative. mdpi.com For example, the acetylation of benzyl alcohol with acetic anhydride reaches complete conversion at 60°C. mdpi.com

Suitable acetylating agents for such transformations, in addition to acetic anhydride, include acetyl halides like acetyl chloride. google.com The choice of reagent and reaction conditions can influence the yield and purity of the final product.

Alternative Esterification Approaches for 1-Naphthol Derivatives

Beyond direct acetylation with acetic anhydride, various other esterification methods can be applied to 1-naphthol and its derivatives. These alternative approaches offer flexibility in terms of reaction conditions and substrate scope. Esterification is a reaction between a carboxylic acid or its derivative and an alcohol to form an ester. medcraveonline.com

One common method involves the use of an acid chloride, such as adipoyl chloride, in the presence of a base like potassium carbonate and a phase transfer catalyst. researchgate.net Another approach is the use of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. researchgate.net

Enzymatic esterification presents a milder and often more selective alternative to chemical methods. medcraveonline.com Lipases are commonly used enzymes that can catalyze esterification reactions under gentle conditions. medcraveonline.commedcraveonline.com For instance, eugenyl acetate has been synthesized from eugenol and acetic anhydride using Lipozyme 435 and Novozym 435 as catalysts. medcraveonline.com

The synthesis of 1-naphthol derivatives themselves can be achieved through multi-step sequences, such as a Diels-Alder cycloaddition followed by an aromatization reaction. nih.gov

Synthesis of Key Intermediates for this compound Analogs

The synthesis of analogs of this compound relies on the preparation of key intermediates, primarily substituted tetralones and their derivatives. These intermediates provide the foundational scaffold upon which further chemical modifications can be made.

Synthesis and Transformation of 7-Methoxy-1-tetralone and Related Ketones

7-Methoxy-1-tetralone is a crucial precursor for the synthesis of a variety of naphthalenic compounds. google.com Its synthesis and subsequent transformations are central to accessing a range of analogs.

Acylation of Anisole and Subsequent Reduction and Cyclization

A primary route to 7-Methoxy-1-tetralone begins with the Friedel-Crafts acylation of anisole. procat.inscirp.org This reaction introduces an acyl group to the aromatic ring, typically using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid or a solid acid catalyst like a zeolite. procat.inscirp.org The use of zeolite catalysts can offer high selectivity for the desired 4-methoxyacetophenone product. scirp.org

Following acylation, the resulting ketone can undergo further reactions, including reduction and cyclization, to form the tetralone ring system. These subsequent steps are essential for constructing the bicyclic core of 7-Methoxy-1-tetralone.

Knoevenagel Condensation and Decarboxylation in Tetralone Pathways

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be employed in the synthesis of tetralone derivatives. wikipedia.orgsigmaaldrich.comresearchgate.net This reaction involves the condensation of a carbonyl compound, such as a tetralone, with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.comresearchgate.net The product is often an α,β-unsaturated ketone. wikipedia.org

For example, 7-methoxy-1-tetralone can be reacted with cyanoacetic acid in the presence of a base like benzylamine to form an intermediate that can be further transformed. google.com In some cases, the Knoevenagel condensation is followed by decarboxylation, particularly when a carboxylic acid is one of the withdrawing groups on the nucleophile. wikipedia.org This reaction is a key step in building more complex molecular frameworks from the tetralone scaffold. asianpubs.org

Preparation of (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile Analogues

A common method for synthesizing this acetonitrile analog involves the reaction of 7-methoxy-1-tetralone with cyanoacetic acid. google.comchemicalbook.com This reaction, often carried out in a solvent like toluene with a catalyst such as benzylamine and heptanoic acid, yields the desired product. chemicalbook.com The reaction mixture is typically heated to drive the condensation. google.com The crude product can then be purified by column chromatography. chemicalbook.com This intermediate serves as a versatile building block for further chemical elaboration. google.comgoogle.com

Dehydrogenation and Aromatization of Tetralone Precursors to Naphthols

The conversion of a tetralone, such as 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, into the corresponding naphthol is a critical aromatization step in the synthesis of compounds like 3,4-Dihydro-7-methoxy-1-naphthol. researchgate.netnih.gov This transformation can be achieved through various dehydrogenation methods, which remove hydrogen atoms from the alicyclic ring to form a stable aromatic system. Key approaches include oxidation mediated by metal acetates and catalytic dehydrogenation using transition metals.

Manganese (III) Acetate Mediated Aromatization

Manganese (III) acetate is a one-electron oxidant utilized in radical chemistry to facilitate a variety of transformations, including the aromatization of cyclic ketones. The mechanism involves the oxidation of the enol form of the tetralone by Mn(III), which generates an α-keto radical. Subsequent oxidation steps and proton loss lead to the formation of the aromatic naphthol ring. This method is part of a broader class of manganese-mediated coupling and cyclization reactions that are valuable in organic synthesis.

Palladium-Catalyzed Dehydrogenation

Palladium, particularly when supported on carbon (Pd/C), is a highly effective catalyst for dehydrogenation reactions. In this context, a tetralone precursor can be converted to a naphthol at elevated temperatures. The process involves the removal of hydrogen from the saturated portion of the molecule, with the catalyst facilitating the formation of the aromatic π-system. Molecular oxygen can serve as the hydrogen acceptor in these aerobic dehydrogenation reactions, making the process efficient for converting substituted cyclohexanones and their fused-ring analogues into the corresponding phenolic compounds. nih.gov Kinetic studies of similar reactions have shown that the transformation from a cyclohexanone to a phenol proceeds through a cyclohexenone intermediate. nih.gov

One-Pot and Multicomponent Synthetic Approaches to Dihydro-Naphthol Derivatives

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single step. These approaches minimize waste, reduce reaction times, and simplify purification processes. In the context of dihydro-naphthol derivatives, MCRs can be used to build elaborate molecular scaffolds starting from basic naphthol structures.

Ionic Liquid Catalyzed Mannich-Type Reactions

Ionic liquids (ILs) have gained prominence as environmentally benign catalysts and solvents for a wide range of organic reactions. Their unique properties, such as low volatility, high thermal stability, and recyclability, make them attractive alternatives to traditional organic solvents. In the synthesis of dihydro-naphthol derivatives, acidic ionic liquids can effectively catalyze one-pot, three-component Mannich-type reactions. acgpubs.orgresearchgate.net

This reaction typically involves a naphthol, an aldehyde, and an amine or amide, which condense to form complex structures like aminoalkyl naphthols or naphthoxazines. acgpubs.orgscispace.com For instance, 1-naphthol can react with various anilines and formalin in the presence of an ionic liquid like 1-benzyl-3-methyl imidazolium hydrogen sulphate ([bnmim][HSO4]) at room temperature to yield 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] acgpubs.orgresearchgate.netoxazine derivatives. acgpubs.orgresearchgate.net The ionic liquid acts as a reusable catalyst, promoting the formation of the heterocyclic skeleton efficiently and under mild conditions. acgpubs.org

The selection of the ionic liquid can be optimized to improve reaction yields and rates. Studies comparing different acidic ionic liquids have demonstrated that their catalytic activity varies, with [bnmim][HSO4] showing high efficiency for this class of transformations. researchgate.net

Table 1: Ionic Liquid Catalyzed Synthesis of Naphthoxazine Derivatives acgpubs.orgresearchgate.net

Aniline Derivative Ionic Liquid Catalyst Time (min) Yield (%)
Aniline [hmin][HSO4] 5 60
Aniline [heim][HSO4] 5 65
Aniline [bnmim][HSO4] 1 77
4-Methylaniline [bnmim][HSO4] 2 80
4-Methoxyaniline [bnmim][HSO4] 2 82
4-Chloroaniline [bnmim][HSO4] 3 75

Chemical Reactivity and Mechanistic Studies of 3,4 Dihydro 7 Methoxy 1 Naphthol Acetate and Analogues

Transformations of the Dihydronaphthalene Ring System

The partially saturated dihydronaphthalene ring of 3,4-Dihydro-7-methoxy-1-naphthol Acetate (B1210297) is a key site for reactivity, allowing for modifications that can alter the compound's core structure and properties.

Aromatization of the dihydronaphthalene ring system is a significant transformation, leading to the formation of a more stable naphthalene (B1677914) core. This can be achieved through various oxidative dehydrogenation methods. Studies on analogous 1-tetralone derivatives have demonstrated that these compounds can be converted to their corresponding naphthoquinones. For instance, the oxidative dehydrogenation of 5,8-dihydroxy-1-tetralone using manganese dioxide in dioxane can yield a mixture of juglone (5-hydroxy-1,4-naphthoquinone) and naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) ut.ac.ir. The reaction mechanism likely involves the formation of intermediate enol forms, which are then oxidized to the fully aromatic naphthoquinone system.

In a different approach, a tandem synthesis of dihydronaphthalen-1(2H)-one derivatives has been developed, which includes a final aromatization step nih.gov. This sequence involves a Diels-Alder reaction followed by double bond isomerization and oxidative aromatization to yield the polysubstituted dihydronaphthalene product nih.gov. These examples highlight that the dihydronaphthalene scaffold, similar to that in 3,4-Dihydro-7-methoxy-1-naphthol Acetate, is predisposed to aromatization under oxidative conditions.

The dihydronaphthalene ring can undergo both hydrogenation to a fully saturated tetralin system and dehydrogenation to a naphthalene system. The synthesis of related compounds such as 7-methoxy-1-tetralone (B20472) often involves a hydrogenation step. For example, a keto group in a precursor molecule can be reduced by catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst at elevated pressure and temperature to form the tetralone nih.gov. This demonstrates the susceptibility of unsaturated functionalities within the ring system to reduction.

Conversely, dehydrogenation is a key process for aromatization. As mentioned previously, the oxidative dehydrogenation of 1-tetralones to naphthoquinones is a well-documented transformation ut.ac.ir. Reagents like manganese dioxide or silver(I) oxide can be employed to facilitate this process, leading to the formation of a fully aromatic naphthalene ring ut.ac.ir. The choice of oxidizing agent and reaction conditions can influence the product distribution, particularly in substrates with multiple hydroxyl groups ut.ac.ir.

The double bond within the dihydronaphthalene ring system of this compound and its analogues can participate in cycloaddition reactions. While specific studies on the title compound are not prevalent, research on related dihydronaphthalene scaffolds provides insight into their reactivity. For instance, 1,4-dihydronaphthalene-1,4-epoxide has been shown to undergo cycloaddition reactions with dienophiles like cyclohexadiene and 7-(methoxycarbonyl)cycloheptatriene researchgate.net. These reactions highlight the dienophilic nature of the double bonds in such systems researchgate.net.

Furthermore, other dihydronaphthalene analogues, such as 7-chloro-6-demethoxythebaine, have been shown to react with dienophiles like ethyl acrylate and maleic anhydride (B1165640) in Diels-Alder reactions researchgate.net. These reactions typically occur at the diene system within the molecule, leading to the formation of bridged ring systems researchgate.net. This suggests that the dihydronaphthalene core can act as a reactive component in [4+2] cycloaddition reactions, offering a pathway to more complex molecular architectures.

Reactions Involving the Acetate Functionality

The acetate group at the 1-position of the dihydronaphthalene ring is another site of significant chemical reactivity, primarily involving nucleophilic substitution at the carbonyl carbon.

The hydrolysis of the acetate ester in this compound can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid, such as hydrochloric or sulfuric acid, the ester undergoes hydrolysis to yield 3,4-dihydro-7-methoxy-1-naphthol and acetic acid libretexts.orgchemguide.co.uklibretexts.org. This reaction is reversible, and to drive it to completion, an excess of water is typically used libretexts.orgchemguide.co.uklibretexts.org. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification) : Using a dilute alkali, such as sodium hydroxide, results in an irreversible hydrolysis reaction known as saponification chemguide.co.uklibretexts.org. The products are 3,4-dihydro-7-methoxy-1-naphthol and the salt of the carboxylic acid (e.g., sodium acetate) chemguide.co.uklibretexts.org. This method is often preferred due to its irreversibility and the ease of separating the products chemguide.co.uk.

Transesterification : This process involves the conversion of the acetate ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol under acidic or basic conditions would lead to the formation of the corresponding ethyl ester and acetic acid or its salt.

The table below summarizes the conditions for hydrolysis of the acetate functionality.

ReactionCatalystReagentsProductsReversibility
Acidic HydrolysisDilute Acid (e.g., HCl, H₂SO₄)Ester, Excess WaterAlcohol, Carboxylic AcidReversible
Basic Hydrolysis (Saponification)Dilute Base (e.g., NaOH)Ester, BaseAlcohol, Carboxylate SaltIrreversible

Cleavage of the acetate moiety is effectively achieved through hydrolysis, as detailed in the previous section. Both acidic and basic hydrolysis lead to the breaking of the ester bond, separating the acetate group from the dihydronaphthol core libretexts.org. The choice between acidic and basic conditions will depend on the desired final products and the stability of the rest of the molecule to the reaction conditions. For instance, if the goal is to obtain the free carboxylic acid directly, acidic hydrolysis would be chosen libretexts.org. If a one-way reaction and potentially easier product separation are desired, alkaline hydrolysis would be the method of choice, yielding the carboxylate salt chemguide.co.uklibretexts.org.

Reactivity of the Methoxy (B1213986) Group

Demethylation Reactions

The cleavage of the aryl methyl ether bond to yield the corresponding phenol is a fundamental transformation in organic synthesis, often employed as a deprotection step. A variety of reagents and conditions have been developed for this purpose, ranging from strong acids to Lewis acids and nucleophilic agents. The choice of reagent often depends on the presence of other functional groups within the molecule.

Common methods for the demethylation of aryl methyl ethers that are applicable to 7-methoxy-dihydronaphthalene systems include the use of:

Lewis Acids: Reagents like aluminum chloride (AlCl₃) and boron tribromide (BBr₃) are effective for cleaving aryl methyl ethers. For instance, in the flavanone series, which contains a similar methoxy-substituted aromatic system, aluminum chloride in an ether solvent has been successfully used for selective demethylation of the 5-methoxyl group.

Strong Protic Acids: A mixture of a protic acid, such as hydrobromic acid (HBr), and a phase-transfer catalyst like Aliquat-336 can achieve rapid and selective cleavage of aryl methyl ethers. This method has proven effective on a wide variety of substrates, offering good to excellent yields.

Boron Halides: Boron trifluoride etherate (BF₃·OEt₂) in the presence of a nucleophile like a thiol or in combination with acetic anhydride can induce demethylation. However, these conditions can sometimes lead to unexpected transformations and rearrangements, particularly in complex molecules like methoxy tetralones.

The general mechanism for acid-catalyzed demethylation involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., Br⁻).

Table 1: Comparison of Selected Demethylation Reagents for Aryl Methyl Ethers
ReagentTypical ConditionsAdvantagesPotential Drawbacks
Boron Tribromide (BBr₃)DCM, -78 °C to RTHighly effective, often quantitative yieldsHarsh, not selective for multiple methoxy groups, moisture sensitive
Aluminum Chloride (AlCl₃)Nitrobenzene or Ether solventEffective, can be selective under certain conditionsCan catalyze side reactions (e.g., Fries rearrangement)
Hydrobromic Acid (HBr) / Aliquat-336Aqueous HBr, 105 °CRapid, efficient, low-cost catalyst, high yields organic-chemistry.orgRequires high temperatures

Influence of Methoxy Group on Aromatic Reactivity

The methoxy group is a powerful activating group in electrophilic aromatic substitution reactions. Its influence stems from two opposing electronic effects:

Resonance Effect (+R): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the nucleophilicity of the aromatic ring, making it significantly more reactive towards electrophiles than an unsubstituted ring.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond.

The resonance effect is dominant, leading to a net activation of the ring. This increased electron density is concentrated at the positions ortho and para to the methoxy group. Consequently, the -OCH₃ group is a strong ortho, para-director. In the context of the 3,4-Dihydro-7-methoxy-1-naphthol system, the methoxy group at C-7 would direct incoming electrophiles primarily to the C-6 and C-8 positions. The C-8 position is sterically more accessible than the C-6 position, which is flanked by the fused alicyclic ring.

Table 2: Classification of Aromatic Substituent Effects
Group TypeExamplesReactivity EffectDirecting Effect
Strongly Activating-NH₂, -OH, -OCH₃ActivatingOrtho, Para
Weakly Activating-CH₃, -R (Alkyl)ActivatingOrtho, Para
Weakly Deactivating-F, -Cl, -Br, -IDeactivatingOrtho, Para
Strongly Deactivating-NO₂, -CN, -CO₂H, -SO₃HDeactivatingMeta

Rearrangement Reactions in Dihydro-Naphthalene Systems

Derivatives of the dihydro-naphthalene scaffold can undergo several types of skeletal rearrangements, which are powerful tools for creating molecular complexity. These reactions often involve the formation of anionic or radical intermediates and can be influenced by catalysts or reaction conditions.

Wittig and Diaza-Wittig Rearrangements

Wittig Rearrangement

The Wittig rearrangement involves the base-catalyzed reorganization of an ether. Two main variants exist: the nih.govacs.org- and acs.orgresearchgate.net-Wittig rearrangements. chemistnotes.comwikipedia.org For a dihydro-naphthalene system, these reactions would typically start from an ether derivative of the 1-naphthol.

nih.govacs.org-Wittig Rearrangement: This reaction proceeds through a radical dissociation-recombination mechanism. chemistnotes.comscripps.edu A strong base (e.g., alkyllithium) deprotonates the carbon adjacent to the ether oxygen, forming a carbanion. This intermediate undergoes homolytic cleavage to form a ketyl radical and a carbon radical, which then recombine within a solvent cage to form the rearranged alcoholate product. chemistnotes.comscripps.edu The migratory aptitude of the R group is related to the stability of the corresponding radical (tertiary > secondary > primary > methyl). scripps.edu

acs.orgresearchgate.net-Wittig Rearrangement: In contrast, the acs.orgresearchgate.net-Wittig rearrangement is a concerted, pericyclic acs.orgresearchgate.net-sigmatropic shift. rsc.org It is common for allylic ethers and proceeds through a five-membered cyclic transition state. This pathway is generally favored at lower temperatures compared to the nih.govacs.org-rearrangement, which often occurs as a competing side reaction at higher temperatures. chemistnotes.comrsc.org

Diaza-Wittig Reaction

The Diaza-Wittig reaction is an intramolecular process used to synthesize nitrogen-containing heterocycles. rsc.orgsci-hub.st The key steps involve the reaction of a diazo compound with a phosphine to generate a phosphazine, which then reacts with an internal carbonyl group (like a ketone or ester). This reaction leads to the formation of a new ring system with the extrusion of triphenylphosphine oxide and dinitrogen. For a dihydro-naphthalene derivative, if functionalized with both a diazo group and a carbonyl group in appropriate positions, this reaction could be used to construct fused heterocyclic rings, such as pyridazines. rsc.orgsci-hub.st

Base-Catalyzed Rearrangements of Naphthopyrone Derivatives

Naphthopyrones, also known as benzocoumarins, are structurally related to coumarins. The pyrone ring system within these molecules is susceptible to base-catalyzed hydrolysis and rearrangement. researchgate.netresearchgate.net In the presence of a strong base, such as sodium hydroxide, a nucleophilic attack occurs at the carbonyl carbon of the lactone. researchgate.net This leads to the cleavage of the ester bond and opening of the pyrone ring to form a salt of a carboxylate-substituted naphthol derivative. researchgate.net This ring-opening is a form of rearrangement from a heterocyclic to an open-chain structure. The reaction is typically reversible, and the ring can be reformed upon treatment with a strong acid. researchgate.net The kinetics of this hydrolysis have been studied in coumarin systems, showing dependence on solvent composition and temperature. researchgate.netresearchgate.net

Radical Reactions and Transition Metal Catalysis in Naphthol Derivatives

The phenolic hydroxyl group and the aromatic rings of naphthol derivatives make them active participants in both radical-mediated and transition metal-catalyzed reactions.

Radical Reactions

The hydrogen atom of the phenolic hydroxyl group can be readily abstracted to form a stabilized naphthoxy radical. These radicals can participate in various coupling reactions. For example, the oxidative coupling of two naphthol molecules is a key step in the biosynthesis of complex natural products like dalesconols. nih.gov This process can be mediated by enzymes (e.g., laccase) or chemical oxidants. nih.gov Electrochemical methods can also be used to generate naphthol radicals, which then undergo dehydrogenative sp²-coupling to form novel polycyclic naphthalenone motifs. acs.orgacs.org The selectivity of these radical couplings can be challenging to control, often leading to a mixture of products. acs.org

Transition Metal Catalysis

Transition metal catalysis offers a powerful and selective means to functionalize naphthol derivatives.

C-H Functionalization/Activation: Transition metals such as palladium, rhodium, and copper can catalyze the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. researchgate.netnih.govresearchgate.net In naphthol systems, the hydroxyl group can act as a directing group, guiding the catalyst to activate a specific C-H bond, often at the ortho position. nih.gov For example, copper catalysts can mediate the reaction between naphthols and diazo compounds to form metal carbenes. nih.gov These reactive intermediates then undergo ortho-selective C-H insertion to form new carbon-carbon bonds with high efficiency. nih.gov

Oxidative Coupling: Many transition metals, particularly copper and vanadium, are effective catalysts for the oxidative coupling of 2-naphthols to produce important binaphthol (BINOL) ligands. acs.orgacs.orgmdpi.com These reactions typically proceed through a radical-based mechanism where the metal facilitates the formation of naphthoxy radicals and controls the subsequent coupling step. acs.org The use of chiral ligands on the metal center can induce high levels of enantioselectivity in the final binaphthol product. acs.orgmdpi.com

Table 3: Examples of Transition Metal-Catalyzed Reactions of Naphthols
Reaction TypeCatalyst SystemReactantsProduct TypeKey Feature
C-H FunctionalizationCuCl or CuCl₂Naphthol + Diazoesterortho-Alkylated NaphtholSite-selective C-C bond formation via metal carbene intermediate nih.gov
Asymmetric Oxidative CouplingChiral Diamine-Cu Complex2-Naphthol derivativeEnantioenriched BinaphtholFormation of axially chiral C-C bond mdpi.com
Asymmetric Oxidative CouplingChiral Bimetallic Oxovanadium Complex2-Naphthol derivativeEnantioenriched BinaphtholHigh yields and enantioselectivities (up to 98% ee) using O₂ or air as oxidant acs.org
AnnulationRh(III) ComplexNaphthol derivative + AlkyneCoumarin-fused polycycleC-H activation followed by cyclization

Regioselectivity and Stereoselectivity in Reactions of Methoxy-Substituted Systems

The presence of a methoxy group on the aromatic ring of this compound and its analogues plays a crucial role in directing the regioselectivity and stereoselectivity of various chemical reactions. This influence stems from the electron-donating nature of the methoxy group, which affects the electron density distribution within the molecule and can sterically hinder the approach of reagents.

The enol acetate moiety in this compound provides a site of unsaturation, making it susceptible to electrophilic addition reactions. The regiochemical outcome of such reactions is largely governed by the electronic effects of the methoxy substituent on the aromatic ring. The methoxy group, being an ortho-, para-director, increases the electron density at these positions. In the context of the dihydronaphthalene system, this electronic effect extends to the double bond of the enol acetate, influencing the stability of carbocation intermediates formed during electrophilic attack.

In a general electrophilic addition to an alkene, the electrophile adds to the carbon atom that results in the more stable carbocation intermediate. For this compound, the methoxy group at the 7-position (para to the C-4a carbon of the fused ring system) enhances the stability of a positive charge developed at C-2 through resonance. Consequently, electrophilic attack is generally favored at the C-2 position of the enol acetate double bond.

Stereoselectivity in these systems is influenced by the existing stereochemistry of the molecule and the nature of the reagents. For instance, in reactions involving the carbonyl group of the precursor, 7-methoxy-1-tetralone, the approach of a nucleophile can be directed by the steric bulk of the molecule, leading to the preferential formation of one diastereomer over another.

A notable example of stereocontrol is observed in the reduction of 2-substituted 7-methoxy-1-tetralone derivatives. When the reduction of the trimethylsilyl (B98337) ether of a 2-hydroxyethyl-7-methoxy-1-tetralone derivative was carried out, the reaction yielded a mixture of trans and cis alcohols. The stereochemistry at C-1 and C-2 was determined by analysis of the 1H-NMR spectra of the corresponding diacetates.

Below is a data table summarizing the outcomes of a representative reaction demonstrating stereoselectivity in a related methoxy-substituted system.

SubstrateReactionReagentProduct(s)Diastereomeric Ratio (trans:cis)Yield
Trimethylsilyl ether of 2-(1-hydroxyethyl)-7-methoxy-1-tetraloneCarbonyl ReductionDiisobutylaluminum hydride (DIBAL-H)7-methoxy-2-(1-hydroxyethyl)-1,2,3,4-tetrahydronaphthalen-1-olPrimarily transNot specified

The Vilsmeier reaction of 7-methoxy-1-tetralones provides a clear example of regioselectivity. The reaction of 7-methoxy-1-tetralone with the Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride) results in the formation of 1-chloro-2-formyl-7-methoxy-3,4-dihydronaphthalene. This outcome demonstrates the selective formylation at the C-2 position, which is adjacent to the carbonyl group and activated by the enolizable nature of the ketone.

The following table presents data from the Vilsmeier reaction on methoxy-substituted 1-tetralones.

SubstrateReactionProductYield
7-Methoxy-1-tetraloneVilsmeier Reaction1-Chloro-2-formyl-7-methoxy-3,4-dihydronaphthalene60-75%
6-Methoxy-1-tetraloneVilsmeier Reaction1-Chloro-2-formyl-6-methoxy-3,4-dihydronaphthalene60-75%

These examples underscore the profound influence of the methoxy substituent on the reactivity of these bicyclic systems, enabling control over the regiochemical and stereochemical course of chemical transformations. Further research into the reactions of this compound itself is needed to fully elucidate the interplay of electronic and steric effects in directing its chemical behavior.

Despite a comprehensive search of available scientific literature, no direct references were found detailing the specific role of This compound as a strategic synthetic building block and precursor in the contexts outlined. The search included targeted queries for its application in the synthesis of naphthalene-based compounds, its use as an intermediate in the total synthesis of Xylindein and related natural products, and its utilization in the creation of diverse naphtholic scaffolds.

The performed searches on the synthesis of relevant target molecules, such as Xylindein and oxygenated naphtho[2,3-c]pyranquinones, revealed various synthetic strategies and precursors. However, none of the identified literature explicitly mentioned or detailed the use of this compound in these pathways. Similarly, broader searches for the synthesis of diverse naphtholic scaffolds did not yield any specific examples starting from or involving this particular compound.

While the individual structural components of this compound (a tetralone-derived core, a methoxy group, and an acetate protecting group) are common in organic synthesis, the specific combination and its direct application as a precursor for the requested complex natural products and scaffolds are not documented in the accessible literature.

Therefore, this article cannot be generated as the foundational information required to address the specific points of the outline for the chemical compound “this compound” is not available in the public domain or scientific databases accessible through the conducted searches. Further research in specialized, non-public chemical literature databases might be required to locate the specific information requested.

Advanced Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3,4-Dihydro-7-methoxy-1-naphthol Acetate (B1210297) in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional experiments, a complete and unambiguous assignment of all atoms can be achieved.

While a complete, published spectrum for 3,4-Dihydro-7-methoxy-1-naphthol Acetate is not widely available, the expected chemical shifts can be predicted with high accuracy based on the analysis of its precursors and related structures. The spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. oregonstate.edu

The ¹H-NMR spectrum is anticipated to show distinct signals corresponding to the aromatic, aliphatic, methoxy (B1213986), and acetate protons. The methoxy group (-OCH₃) protons would appear as a sharp singlet around 3.8 ppm. The three protons of the acetate group (-OCOCH₃) would also produce a characteristic singlet, typically found further upfield around 2.1-2.2 ppm. The protons on the dihydronaphthalene ring would present as a more complex series of multiplets due to spin-spin coupling.

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The presence of the acetate group is confirmed by a carbonyl carbon signal (C=O) around 170 ppm and a methyl carbon signal near 21 ppm. The methoxy group carbon is expected at approximately 55 ppm. mdpi.com Aromatic carbons resonate in the 110-160 ppm range, while the aliphatic carbons (C2, C3, C4) appear in the upfield region of the spectrum. organicchemistrydata.org

Predicted ¹H-NMR Data (400 MHz, CDCl₃)

Protons Predicted δ (ppm) Multiplicity Integration Assignment
H-5 ~7.50 d 1H Aromatic
H-8 ~6.80 d 1H Aromatic
H-6 ~6.75 dd 1H Aromatic
H-1 ~6.00 t 1H Aliphatic CH-O
OCH₃ ~3.82 s 3H Methoxy
C4-H₂ ~2.80 t 2H Aliphatic CH₂
OCOCH₃ ~2.15 s 3H Acetate
C3-H₂ ~2.30 m 2H Aliphatic CH₂

Predicted ¹³C-NMR Data (100 MHz, CDCl₃)

Carbon Predicted δ (ppm) Assignment
C=O ~170.1 Acetate Carbonyl
C-7 ~158.5 Aromatic C-O
C-4a ~138.0 Aromatic Quaternary
C-8a ~128.5 Aromatic Quaternary
C-5 ~126.0 Aromatic CH
C-8 ~113.8 Aromatic CH
C-6 ~112.5 Aromatic CH
C-1 ~70.0 Aliphatic CH-O
OCH₃ ~55.3 Methoxy
C-4 ~29.5 Aliphatic CH₂
C-2 ~28.0 Aliphatic CH₂
C-3 ~19.0 Aliphatic CH₂

To confirm the assignments made in 1D NMR and to establish the connectivity between atoms, a suite of 2D NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the aliphatic ring, confirming the -CH(1)-CH₂(2)-CH₂(3)-CH₂(4)- sequence. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This technique is invaluable for definitively assigning each carbon signal by linking it to its known proton signal. For instance, the methoxy proton singlet at ~3.8 ppm would show a cross-peak to the carbon signal at ~55 ppm. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for piecing together the molecular skeleton. Key correlations would include the signal from the methoxy protons to the aromatic C-7 carbon, and from the acetate methyl protons to the ester carbonyl carbon, confirming the placement of these functional groups. science.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides confirmation of the functional groups present in the molecule. The IR spectrum of this compound would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, expected in the region of 1735-1750 cm⁻¹. This band is a key marker that distinguishes the final product from its tetralone precursor, which has a conjugated ketone carbonyl absorption at a lower frequency (~1680 cm⁻¹).

Other significant IR bands would include:

C-O Stretching: Strong bands between 1240-1100 cm⁻¹ corresponding to the C-O-C stretching of the ester and the aryl ether.

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appearing just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Aromatic ring vibrations often produce strong Raman signals, which can be useful for analyzing the core naphthyl structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. The molecular formula of this compound is C₁₃H₁₄O₃, which corresponds to a molecular weight of 218.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 218. The fragmentation pattern would likely involve the following characteristic losses:

Loss of ketene (B1206846): A prominent fragmentation pathway for acetates is the elimination of a neutral ketene molecule (CH₂=C=O), which has a mass of 42 Da. This would result in a fragment ion corresponding to the alcohol at m/z = 176.

Loss of the acetyl radical: Cleavage of the C-O bond can lead to the loss of an acetyl radical (•COCH₃, 43 Da), resulting in a major peak at m/z = 175. This fragment represents the stable oxonium ion of the 7-methoxy-3,4-dihydronaphthalene ring. libretexts.org

Loss of the methoxy radical: Cleavage of the aryl-ether bond could lead to the loss of a methoxy radical (•OCH₃, 31 Da), yielding a fragment at m/z = 187.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. nih.gov While the crystal structure for this compound itself is not publicly documented, an analysis of its direct synthetic precursor, 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one (C₁₁H₁₂O₂), provides invaluable insight into the core bicyclic framework of the molecule. nih.govresearchgate.net

The crystal structure of this precursor was determined to be monoclinic with the space group P2₁/c. researchgate.net The six-membered ketone ring, which is analogous to the dihydronaphthol ring in the final product, adopts a slightly distorted envelope configuration. nih.gov This detailed structural data for the precursor allows for a highly accurate model of the core naphthyl portion of the target compound.

Crystallographic Data for Precursor 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one nih.govresearchgate.net

Parameter Value
Chemical Formula C₁₁H₁₂O₂
Molecular Weight 176.21
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.4303 (4)
b (Å) 7.4614 (4)
c (Å) 16.4393 (8)
β (°) 90.976 (4)
Volume (ų) 911.27 (8)
Z 4

High-Resolution Spectroscopic Techniques for Detailed Analysis

For unambiguous confirmation of the elemental composition, high-resolution mass spectrometry (HRMS) is essential. Unlike standard mass spectrometry, HRMS can measure the mass of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental formula. For this compound, HRMS would confirm the molecular formula C₁₃H₁₄O₃ by matching the experimentally measured mass to the calculated exact mass of 218.0943.

Furthermore, the use of high-field NMR instruments (e.g., 400 MHz or higher) is a form of high-resolution spectroscopy that is critical for this molecule. The increased magnetic field strength spreads out the proton signals (improves dispersion), reducing signal overlap and allowing for more accurate measurement of coupling constants and unambiguous interpretation of complex multiplets, particularly those of the aliphatic ring protons. mdpi.com

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used due to its balance of accuracy and computational efficiency in investigating chemical reactions. nih.gov It is almost exclusively employed for studying reactions like cycloadditions and for analyzing the structural and electronic properties of molecules. nih.gov

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional structure of a molecule through a process called geometry optimization. For the core structure of 3,4-Dihydro-7-methoxy-1-naphthol Acetate (B1210297), which is based on 7-methoxy-1-tetralone (B20472), DFT studies reveal specific conformational details. The six-membered ketone ring, fused to the methoxy-benzene ring, is not planar. Instead, it adopts a slightly distorted envelope configuration, where the central methylene (B1212753) carbon atom acts as the flap. nih.govresearchgate.net This has been confirmed by comparing DFT calculations with single-crystal X-ray diffraction data for 7-methoxy-1-tetralone. nih.govresearchgate.net

Electronic structure analysis through DFT provides information on charge distribution and molecular orbitals. The methoxy (B1213986) group on the aromatic ring acts as an electron-donating group, which activates the ring towards electrophilic substitution. Concurrently, the carbonyl group is electron-withdrawing, making the carbonyl carbon an electrophilic site susceptible to nucleophilic attack. This distribution of electron density is crucial for understanding the molecule's reactivity.

Table 1: Selected Geometric Parameters for 7-Methoxy-1-tetralone from Crystal Structure Data. researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)7.4303
b (Å)7.4614
c (Å)16.4393
β (°)90.976
ConformationDistorted Envelope

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations are highly effective in predicting vibrational spectra (FT-IR and FT-Raman), which aids in the assignment of experimentally observed absorption bands. nih.govresearchgate.net For tetralone derivatives, theoretical calculations can accurately model the vibrational modes. tandfonline.com A complete vibrational analysis involves assigning the fundamental modes based on their Potential Energy Distribution (PED). nih.gov

For a related compound, (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one, DFT computations were used to assign spectral data. The strong signal for the C=O stretching frequency, a characteristic feature of the tetralone moiety, was observed experimentally at 1667 cm⁻¹ and is strongly apparent in IR spectra. tandfonline.com In general, the characteristic carbonyl (C=O) stretching vibrations for ketones are found in the 1725 ± 65 cm⁻¹ region. nih.gov The N-H stretching vibrations, if present in derivatives, are typically seen around 3348-3513 cm⁻¹. researchgate.net The correlation between calculated and experimental frequencies, though often requiring a scaling factor, is generally excellent, confirming the accuracy of both the experimental measurements and the computational model. nih.gov

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Tetralone Derivative. tandfonline.com
Vibrational ModeExperimental FT-IRTheoretical DFT
C=O Stretching1667Not specified
Aromatic C-H Stretching30603063
CH₂ Stretching (asymmetric)29372954
CH₂ Stretching (symmetric)28752880

Reaction Mechanism Elucidation via Transition State Analysis

DFT is a crucial tool for investigating reaction mechanisms by calculating the energy profiles of reaction pathways, including the structures of transition states. nih.gov For reactions involving tetralones, such as their synthesis via Friedel-Crafts acylation or subsequent functionalization, DFT can elucidate the step-by-step process. semanticscholar.org For instance, the intramolecular Friedel-Crafts acylation to form the tetralone ring is a key synthetic step that can be modeled. semanticscholar.orgorganic-chemistry.org

While specific transition state analyses for the acetylation of 3,4-Dihydro-7-methoxy-1-naphthol are not detailed in the provided results, the general methodology is well-established. Computational models can predict reaction barriers, which correlate with experimental reaction rates. nih.gov This allows for the comparison of different potential reaction pathways to determine the most favorable one. For example, in the synthesis of tetralone analogues, a multi-step synthesis was employed, and each of these steps, such as alkylation or reduction, could be modeled using DFT to optimize conditions and understand the underlying mechanism. psu.edu

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. For tetralone derivatives, MD simulations can be used to explore the conformational landscape and the stability of different conformers. nih.gov

Studies on α-tetralone have shown that the non-aromatic ring can exist in two primary conformations: a half-chair and an envelope. rsc.org Theoretical methods predict the envelope conformation to be more stable. rsc.org The conformational preferences of substituted tetralins have been studied using molecular mechanics calculations and NMR, showing that substituents can significantly influence whether they adopt a pseudo-equatorial or pseudo-axial position. nih.gov For instance, in one study, the preferred conformation for a dopamine (B1211576) agonist derivative of tetralin was a half-chair with a pseudo-equatorial nitrogen substituent. nih.gov Such analyses are critical for understanding how the shape of 3,4-Dihydro-7-methoxy-1-naphthol Acetate might influence its interactions with other molecules, such as biological receptors.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations are used to predict the reactivity of a molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP). tandfonline.comnih.gov

HOMO-LUMO Analysis : The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). For tetralone derivatives, these orbitals help identify the sites most likely to participate in chemical reactions. tandfonline.com

Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a tetralone structure, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) near hydrogen atoms. nih.gov

Fukui Functions : These functions are used to predict the local reactivity at different atomic sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

These descriptors collectively provide a detailed picture of the reactivity of this compound, guiding its use in further chemical synthesis.

In Silico Modeling for Chemical Transformations

In silico modeling encompasses a range of computational techniques used to predict how a molecule might behave in various chemical transformations or biological interactions. This includes methods like molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore modeling.

For this compound and its parent tetralone, these methods can predict:

Potential Transformations : The compound is used in the enantioselective formation of 2-Acetoxy-1-tetralones. chemicalbook.com In silico modeling could be used to understand the mechanism of the chiral catalyst and predict the stereochemical outcome.

Biological Activity : Molecular docking studies can predict the binding orientation of a ligand to a biological target, such as an enzyme or receptor. Tetralone derivatives have been investigated as inhibitors of enzymes like macrophage migration inhibitory factor (MIF) and monoamine oxidase (MAO). nih.govnih.gov Docking and MD simulations can elucidate the specific interactions responsible for this inhibition. nih.govnih.gov

Reaction Prediction : AI-driven and machine learning algorithms, trained on large datasets of chemical reactions, can predict the outcomes of new transformations involving the tetralone scaffold and suggest optimal reaction conditions.

These computational approaches accelerate the discovery and optimization of new synthetic routes and the identification of new applications for compounds like this compound. tandfonline.com

Derivatization Strategies for Expanding Research Scope

Site-Selective Functionalization of the Dihydronaphthalene Core

The aromatic ring of the dihydronaphthalene core is amenable to functionalization, primarily through electrophilic aromatic substitution reactions. wikipedia.org The reactivity and regioselectivity of these substitutions are heavily influenced by the existing substituents, most notably the electron-donating methoxy (B1213986) group at the C-7 position. libretexts.org This group activates the aromatic ring and directs incoming electrophiles to the ortho (C-6, C-8) and para (no para position available) positions. wikipedia.org

Research on the closely related precursor, 7-methoxy-1-tetralone (B20472), provides significant insight into potential functionalization strategies.

Halogenation: The introduction of a halogen atom serves as a key step for further modifications, such as cross-coupling reactions. Bromination of 7-methoxy-1-tetralone using N-bromosuccinimide (NBS) has been shown to regioselectively yield 8-bromo-7-methoxy-α-tetralone, functionalizing the C-8 position. researchgate.netresearchgate.net

Nitration: The tetralone ring can be nitrated to introduce a nitro group, which can then be reduced to an amine, providing another point for diversification.

C-H Functionalization: Modern synthetic methods are increasingly focused on direct C-H functionalization, which can offer novel pathways to derivatization with high regioselectivity, potentially overriding the intrinsic electronic preferences of the ring. wikipedia.org For instance, strategies for thianthrenation have shown exceptionally high para-selectivity in other aromatic systems, which could be explored for directing functionalization to the C-8 position. nih.gov

These modifications on the tetralone precursor can be carried forward to the target dihydronaphthol acetate (B1210297), allowing for the creation of a diverse set of core-functionalized analogs.

Table 1: Examples of Site-Selective Functionalization Reactions on the 7-Methoxy-Tetralone Core

Modifications at the Acetate Position

The acetate group at the C-1 position is an ester, making it susceptible to several fundamental transformations that can be used to diversify the molecule.

Hydrolysis: The most straightforward modification is the saponification or acid-catalyzed hydrolysis of the acetate ester to reveal the parent 1-naphthol. nih.gov This reaction is often a necessary step, as the resulting hydroxyl group is a versatile handle for subsequent derivatization.

Transesterification: This reaction allows for the replacement of the acetyl group with other acyl groups, creating a series of different esters. By varying the length and nature of the ester chain, properties such as lipophilicity, solubility, and the rate of hydrolytic cleavage can be finely tuned.

Formation of Ether Derivatives: Following hydrolysis to the naphthol, the resulting hydroxyl group can be alkylated to form various ether derivatives, further expanding the library of analogs.

Table 2: Potential Modifications at the Acetate Functional Group

Exploring Diversification through the Methoxy Group

The methoxy group at C-7 is a key feature of the molecule, but it too can be modified to explore its role in biological activity. The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, providing a route to phenolic compounds.

The primary modification is demethylation to yield the 7-hydroxy analog. This reaction is typically achieved using strong acids or Lewis acids. wikipedia.orgmasterorganicchemistry.com

Boron Tribromide (BBr₃): This is a highly effective and powerful reagent for cleaving aryl methyl ethers, often considered a preferred method due to its high reactivity.

Hydrobromic Acid (HBr) or Hydroiodic Acid (HI): Concentrated solutions of these strong hydrohalic acids can cleave ethers, although the conditions may be harsh. libretexts.orgopenstax.org The reaction involves protonation of the ether oxygen followed by nucleophilic attack by the halide. libretexts.org

Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ is also used for demethylation reactions.

Once the 7-hydroxy derivative is obtained, this phenolic group can be used as a point of attachment for other functionalities, such as different alkyl or aryl groups, to probe the steric and electronic requirements at this position.

Table 3: Common Reagents for Aryl Methoxy Group Demethylation

Strategies for Enhancing Analytical Performance via Derivatization

The inherent chemical properties of 3,4-Dihydro-7-methoxy-1-naphthol Acetate and its hydrolyzed form (the corresponding naphthol) may not be optimal for certain analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com Chemical derivatization can be employed to introduce specific chemical moieties that enhance detectability and improve chromatographic behavior. nih.govnih.gov

Most derivatization strategies would target the hydroxyl group of the 1-naphthol, obtained after hydrolysis of the acetate ester.

For HPLC-Fluorescence Detection: To dramatically increase sensitivity, a fluorescent tag can be attached. Dansyl chloride is a classic fluorigenic agent that reacts with phenolic hydroxyl groups to form highly fluorescent derivatives, allowing for detection at very low concentrations. oup.com

For GC-MS Analysis: Naphthols are not sufficiently volatile for direct GC analysis. Derivatization is required to block the polar hydroxyl group. nih.gov Common methods include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a much more volatile trimethylsilyl (B98337) (TMS) ether, which is ideal for GC analysis. tci-thaijo.org

Acylation: Using reagents like acetic anhydride (B1165640) can convert the naphthol into an acetate ester (re-forming the parent compound or a similar one), which has better chromatographic properties than the free phenol. nih.govwiley.com

For LC-UV/Vis Detection: If the intrinsic UV absorbance is insufficient, derivatization with a reagent containing a strong chromophore, such as benzoyl chloride, can increase the molar absorptivity, thereby improving detection limits. researchgate.net

Table 4: Derivatization Strategies for Enhanced Analytical Detection of the Hydrolyzed Naphthol

Semi-synthesis and Total Synthesis Approaches for Structural Analogs

The generation of structural analogs of this compound relies on both the modification of existing precursors (semi-synthesis) and the construction of the core structure from simpler molecules (total synthesis).

Total Synthesis: The core of the target molecule is the 7-methoxy-tetralone ring system. The most conventional and widely adopted total synthesis for this scaffold involves the intramolecular Friedel-Crafts cyclization of a 4-arylbutyric acid derivative. guidechem.com This pathway is notable as it builds the fused ring system that is central to the molecule. A typical sequence is as follows:

Friedel-Crafts Acylation: Anisole reacts with succinic anhydride in the presence of a Lewis acid (e.g., AlCl₃) to form 3-(4-methoxybenzoyl)propanoic acid. guidechem.com

Reduction: The ketone of the keto-acid is reduced to a methylene (B1212753) group, commonly via a Clemmensen or Wolff-Kishner reduction, to yield 4-(4-methoxyphenyl)butanoic acid. guidechem.com

Intramolecular Cyclization: The final and key step is the acid-catalyzed intramolecular acylation (cyclization) of the butyric acid derivative, often using polyphosphoric acid (PPA), to furnish the 7-methoxy-1-tetralone ring system. guidechem.com

Recent advancements have focused on optimizing this synthesis, with methods like continuous-flow chemistry being employed to improve reaction efficiency, safety, and yield, reducing reaction times from hours to minutes. researchgate.net

Semi-synthesis: With 7-methoxy-1-tetralone being a commercially available and key intermediate, it serves as the starting point for a vast number of semi-synthetic analogs. nbinno.comsigmaaldrich.comchemimpex.com As described in the sections above, this precursor can be functionalized at its aromatic ring or the α-carbon. Each of these modified tetralones can then be converted into a corresponding structural analog of this compound through reduction of the ketone to a hydroxyl group, followed by acetylation.

Table 5: Outline of a Total Synthesis Route for the 7-Methoxy-1-Tetralone Precursor


Q & A

Q. What are the established synthetic routes for 3,4-Dihydro-7-methoxy-1-naphthol Acetate, and how do reaction conditions influence yield and purity?

The compound can be synthesized via esterification of 3,4-dihydro-7-methoxy-1-naphthol with acetic anhydride or acetyl chloride under acidic catalysis. A typical protocol involves refluxing the naphthol derivative with the acylating agent in methanol or ethanol, followed by quenching in ice water to precipitate the product. Critical parameters include reaction time (4–6 hours), acid catalyst concentration (e.g., sulfuric acid at 5–10% v/v), and recrystallization solvents (ethanol or methanol-water mixtures) to achieve >90% purity . Impurities often arise from incomplete esterification or oxidation side reactions, necessitating rigorous post-synthesis purification via column chromatography or preparative HPLC .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are essential for confirming the acetate ester moiety (e.g., singlet at δ ~2.3 ppm for methyl protons) and the dihydronaphthalene backbone. Methoxy groups appear as singlets near δ ~3.8 ppm .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to quantify purity (>98%) and monitor degradation products. Mobile phases often combine methanol/water or acetonitrile/water with 0.1% formic acid .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+^+ at m/z 234.1) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize diastereomer formation in this compound?

Steric hindrance at the esterification site can lead to diastereomer formation. Optimization strategies include:

  • Catalyst Screening: Use of Lewis acids (e.g., ZnCl2_2) instead of Brønsted acids to reduce racemization .
  • Low-Temperature Reactions: Conducting acylations at 0–5°C to suppress kinetic side reactions .
  • Chiral HPLC: Employing chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve and quantify diastereomers, with enantiomeric excess (ee) >99% achievable .

Q. How should researchers address contradictory spectral data between theoretical and experimental 1^11H NMR shifts?

Discrepancies often arise from solvent effects, hydrogen bonding, or conformational flexibility. Mitigation steps:

  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict chemical shifts, validated against experimental data .
  • Variable Temperature NMR: Conduct experiments at 25–60°C to identify dynamic effects (e.g., ring-flipping in dihydronaphthalene) that broaden or split peaks .
  • Deuterated Solvent Comparison: Test multiple solvents (DMSO-d6_6, CDCl3_3) to isolate solvent-induced shifts .

Q. What methodologies are suitable for assessing the compound’s bioactivity in cellular models?

  • Cytotoxicity Assays: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values. Include controls for esterase-mediated hydrolysis to differentiate prodrug effects .
  • Enzyme Inhibition Studies: Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric or LC-MS/MS-based assays. Methoxy and acetate groups may modulate binding affinity .
  • Metabolite Profiling: Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to identify phase I/II metabolites .

Q. How can researchers resolve batch-to-batch variability in impurity profiles during scale-up?

  • Design of Experiments (DoE): Use factorial designs to evaluate critical process parameters (CPPs) like reaction temperature, catalyst loading, and stirring rate .
  • In-Process Analytics: Implement PAT (Process Analytical Technology) tools, such as inline FTIR, to monitor esterification in real time .
  • Impurity Isolation: Semi-preparative HPLC coupled with MS/NMR identifies and quantifies impurities (e.g., residual naphthol or acetylated byproducts) .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

  • pH Stability Studies: Incubate in buffers (pH 1.2–7.4) at 37°C and analyze degradation kinetics via HPLC. Acetate esters are prone to hydrolysis in alkaline conditions (t1/2_{1/2} <24 hours at pH 7.4) .
  • Light/Heat Stress Testing: Expose solid and solution forms to ICH Q1B guidelines (e.g., 4500 lux UV/vis light, 40°C/75% RH) to identify photodegradants (e.g., quinone derivatives) .
  • Plasma Stability: Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound loss using LC-MS/MS .

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